3-Bromobenzyl-(4-n-butylphenyl)ether
Overview
Description
3-Bromobenzyl-(4-n-butylphenyl)ether is an organic compound with the molecular formula C17H19BrO and a molecular weight of 319.24 g/mol . This compound is characterized by the presence of a bromobenzyl group and a butylphenyl ether group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobenzyl-(4-n-butylphenyl)ether typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids . The general procedure involves the reaction of 3-bromobenzyl bromide with 4-n-butylphenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (80-100°C) for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Bromobenzyl-(4-n-butylphenyl)ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), bases (sodium hydroxide, potassium carbonate), solvents (ethanol, toluene), temperatures (50-100°C).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane), temperatures (0-25°C).
Reduction: Reducing agents (lithium aluminum hydride, hydrogen gas), catalysts (palladium on carbon), solvents (ether, ethanol), temperatures (0-25°C).
Major Products
Substitution: Corresponding substituted products (amines, thiols, ethers).
Oxidation: Corresponding aldehydes, ketones, carboxylic acids.
Reduction: Corresponding alcohols, alkanes.
Scientific Research Applications
3-Bromobenzyl-(4-n-butylphenyl)ether has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Bromobenzyl-(4-n-butylphenyl)ether depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways and cellular processes. The exact mechanism can vary based on the specific context and target.
Comparison with Similar Compounds
3-Bromobenzyl-(4-n-butylphenyl)ether can be compared with other similar compounds, such as:
3-Bromobenzyl-(4-n-hexylphenyl)ether: Similar structure but with a hexyl group instead of a butyl group, leading to different physical and chemical properties.
3-Bromobenzyl-(4-n-octylphenyl)ether: Similar structure but with an octyl group, resulting in variations in solubility and reactivity.
3-Bromobenzyl-(4-n-propylphenyl)ether: Similar structure but with a propyl group, affecting its overall behavior in chemical reactions.
Properties
IUPAC Name |
1-bromo-3-[(4-butylphenoxy)methyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO/c1-2-3-5-14-8-10-17(11-9-14)19-13-15-6-4-7-16(18)12-15/h4,6-12H,2-3,5,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXGAEJSHGYQGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OCC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901258613 | |
Record name | Benzene, 1-bromo-3-[(4-butylphenoxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901258613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309933-80-9 | |
Record name | Benzene, 1-bromo-3-[(4-butylphenoxy)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1309933-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-3-[(4-butylphenoxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901258613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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